3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea
Description
This compound is a urea derivative featuring a benzodioxol group (a fused bicyclic aromatic ether), a furan-2-ylmethyl substituent, and a pyridin-2-ylmethyl group. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The benzodioxol moiety is notable for its presence in pharmacologically active compounds, such as safrole derivatives and psychoactive substances, due to its metabolic stability and lipophilicity . The furan and pyridine groups may enhance binding affinity to specific targets, such as kinases or neurotransmitter receptors, through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-14-6-7-17-18(10-14)26-13-25-17)22(12-16-5-3-9-24-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYHKVRYUVWSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Benzodioxole Moiety : Achieved through the cyclization of catechol derivatives with formaldehyde.
- Synthesis of Furan Derivative : Utilized methods such as the Paal-Knorr synthesis.
- Construction of Pyridine Moiety : Involves reactions with pyridine derivatives to form the desired urea structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity, which may lead to altered metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, potentially modulating signaling pathways involved in various physiological processes.
- DNA Intercalation : The compound may insert itself between DNA base pairs, impacting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown excellent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 1 mg/mL against strains such as E. coli and S. aureus .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | S. aureus | 0.25 |
| Compound C | P. aeruginosa | 0.75 |
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in breast and lung cancer models .
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Effects :
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of urea compounds, including those similar to 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea, exhibit significant anticancer properties. A study demonstrated that such compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Effective |
| Escherichia coli | 0.25 mg/mL | Effective |
| Pseudomonas aeruginosa | 0.75 mg/mL | Moderate |
Material Science Applications
In addition to its biological applications, this compound's unique structure allows it to be explored in material science. Its potential use as a ligand in coordination chemistry has been investigated, where it can form complexes with transition metals. These complexes may exhibit interesting electronic properties and catalytic activities .
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that allow for the rapid generation of diverse derivatives . These derivatives can be tailored for specific applications in drug development or material enhancement.
Case Studies
Several case studies illustrate the application of this compound in real-world scenarios:
-
Anticancer Drug Development :
A recent study focused on the modification of the urea moiety to enhance the anticancer activity against resistant cancer cell lines. The modified compounds showed improved potency and selectivity . -
Antimicrobial Agent Testing :
In a comparative study of various urea derivatives, the compound demonstrated superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a new class of antimicrobial agents . -
Coordination Complexes :
Research into the coordination chemistry of this compound revealed that it can form stable complexes with palladium and platinum, which may be useful in catalysis for organic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol Moieties
- 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine: This compound shares the benzodioxol group but lacks the urea core. It is structurally simpler, with an amine substituent instead of the urea linkage. Such amines are often associated with stimulant or psychoactive properties due to their interaction with monoamine transporters .
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one: This ketone derivative retains the benzodioxol group but replaces the urea with a methylamino ketone. The ketone functionality may alter solubility and metabolic pathways compared to urea derivatives .
Urea Derivatives with Heterocyclic Substituents
- 4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoic acid: A structurally complex urea derivative with a pyrimido-pyrimidine core and pyridine substituent. This compound was synthesized via palladium-catalyzed coupling, highlighting the use of transition-metal catalysts in urea derivative synthesis . Compared to the target compound, this analogue has a higher molecular weight (C18H19N5O3) and may exhibit distinct pharmacokinetic profiles due to its fused heterocyclic system.
Toxicity and Sensitization
The target compound is listed in safety data sheets as a sensitizer under CLP regulations, alongside citral, coumarin, and linalyl acetate . For example, safrole (a benzodioxol derivative) is carcinogenic, but the urea linkage in the target compound may mitigate such risks by altering metabolic pathways.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Activity Data: No direct studies on the target compound’s biological activity are cited in the evidence.
- Safety Profile : The sensitizer classification necessitates further toxicological studies to quantify exposure limits and metabolic fate .
Q & A
Q. Advanced
- Fragment-based design : Systematically modify substituents (e.g., replace pyridine with pyrimidine) and assess changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Biological assays : Test inhibitory activity against kinases or GPCRs in vitro. Use IC₅₀ values to correlate substituent electronegativity (e.g., fluorine at pyridine) with potency .
- Molecular docking : Employ software like AutoDock Vina to predict binding poses, prioritizing residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .
What methodologies are appropriate for assessing the environmental fate and ecotoxicological impacts of this compound?
Q. Advanced
- Environmental persistence :
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25°C and analyze degradation products via LC-MS/MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics .
- Ecotoxicology :
- Daphnia magna assays : Measure 48-hour LC₅₀ values in freshwater.
- Soil microcosms : Track bioaccumulation in earthworms (Eisenia fetida) over 28 days .
How should contradictory data regarding biological activity be analyzed and resolved in pharmacological studies?
Q. Advanced
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ variability across cell lines) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target specificity. For example, if activity discrepancies arise in wild-type vs. KO models, prioritize targets showing dose-dependent responses .
- Theoretical alignment : Reconcile findings with established mechanisms (e.g., urea derivatives as kinase inhibitors) and adjust hypotheses using Bayesian inference .
What computational approaches can predict the binding affinity and interaction mechanisms of this compound with enzymatic targets?
Q. Advanced
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) in GROMACS to assess stability (RMSD < 2 Å) and hydrogen-bond occupancy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., furan vs. thiophene) to prioritize synthetic targets .
- ADMET prediction : Use SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .
What are the critical parameters to control during purification processes to ensure compound homogeneity?
Q. Basic
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (5→30% EtOAc in hexane). Monitor fractions by TLC and combine those with Rf = 0.3–0.4 .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by slow cooling to 4°C. Confirm crystal purity via melting point (target: 180–185°C) and PXRD .
- HPLC : Employ a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) at 1 mL/min. Collect peaks with retention time ±0.2 min of the standard .
How can in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolic pathways?
Q. Advanced
- Dosing regimens : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rats (n = 6/group). Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels using UPLC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC₀–24 and bioavailability (F > 20% target) .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via high-resolution MS. Prioritize glucuronide conjugates for toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
